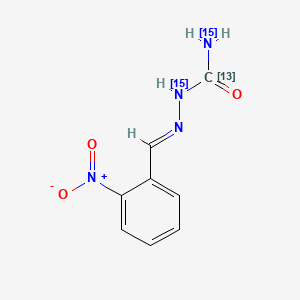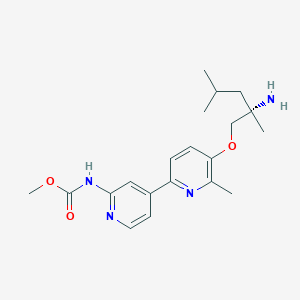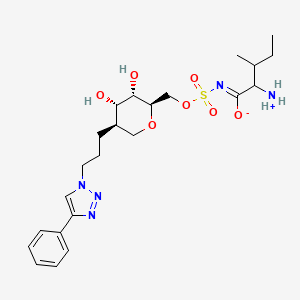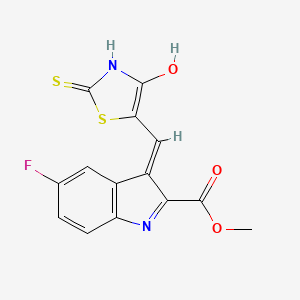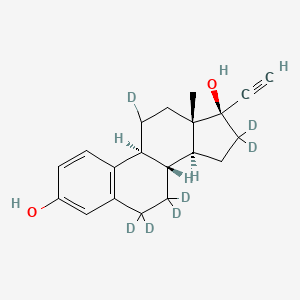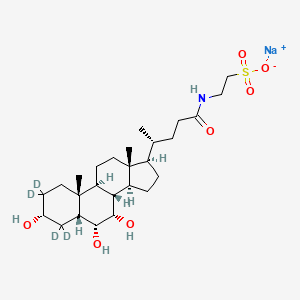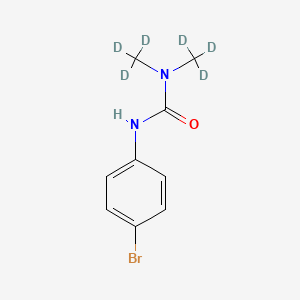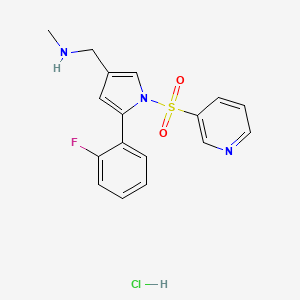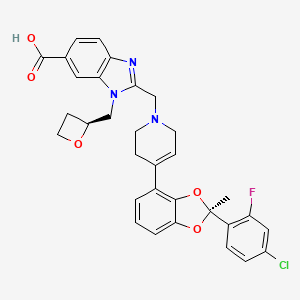
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the Thalidomide-based cereblon ligand and a linker. It is primarily used in the synthesis of PROTAC BET degraders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and a Boc-protected amine. The synthetic route typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
Conjugation with PEG Linker: The activated Thalidomide is then reacted with a PEG linker to form an intermediate compound.
Introduction of Boc-Protected Amine: The intermediate compound is further reacted with a Boc-protected amine to form the final product, this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.
Hydrolysis: The Boc-protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc-protecting group
Major Products Formed
Scientific Research Applications
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTAC BET degraders.
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and other diseases.
Industry: Utilized in the development of novel drug delivery systems and therapeutic agents
Mechanism of Action
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc exerts its effects by targeting the cereblon protein, which is part of the E3 ubiquitin ligase complex. The compound binds to cereblon, leading to the recruitment of target proteins to the ubiquitin-proteasome system for degradation. This mechanism is the basis for its use in the synthesis of PROTAC BET degraders, which are designed to selectively degrade specific proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with similar applications in cancer therapy
Uniqueness
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is unique due to its incorporation of a PEG linker and a Boc-protected amine, which allows for its use in the synthesis of PROTAC BET degraders. This makes it a valuable tool in the development of targeted protein degradation therapies .
Properties
Molecular Formula |
C30H42N4O11 |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C30H42N4O11/c1-30(2,3)45-29(40)32-12-6-14-42-16-18-43-17-15-41-13-5-11-31-24(36)19-44-22-8-4-7-20-25(22)28(39)34(27(20)38)21-9-10-23(35)33-26(21)37/h4,7-8,21H,5-6,9-19H2,1-3H3,(H,31,36)(H,32,40)(H,33,35,37) |
InChI Key |
GUERDSNOMPTZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



